2-Bromo-1-fluoro-5-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzene, featuring bromine, fluorine, methyl, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene typically involves the nitration of 2-Bromo-1-fluoro-5-methylbenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-1-fluoro-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles through a two-step mechanism. The first step involves the formation of a sigma complex, followed by the departure of the bromide ion. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps .
Comparison with Similar Compounds
2-Bromo-1-fluoro-5-methyl-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Lacks the nitro group, resulting in different chemical properties and uses.
4-Fluoro-2,6-dimethylbromobenzene: Another related compound with distinct functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2-bromo-1-fluoro-5-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSOFUPFHGQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.